Advanced Applications of Sterically Hindered Ornithine Derivatives in Drug Discovery
Executive Summary Ornithine, a non-proteinogenic amino acid, plays a pivotal role in the urea cycle and polyamine biosynthesis.[1][2] However, its therapeutic utility is often limited by rapid metabolic turnover and lack...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ornithine, a non-proteinogenic amino acid, plays a pivotal role in the urea cycle and polyamine biosynthesis.[1][2] However, its therapeutic utility is often limited by rapid metabolic turnover and lack of target selectivity. Sterically hindered ornithine derivatives —engineered through
-carbon substitution or side-chain conformational constraint—have emerged as a critical class of pharmacophores. These modifications block enzymatic degradation (e.g., by ornithine decarboxylase or transaminases), lock bioactive conformations in peptidomimetics, and serve as suicide inhibitors for oncology and parasitic targets. This guide details the chemical rationale, therapeutic applications, and validated experimental protocols for deploying these derivatives in modern drug discovery.
Part 1: Chemical Rationale & Mechanism
The introduction of steric bulk into the ornithine scaffold serves two primary physicochemical functions: Metabolic Blockade and Conformational Locking .
Metabolic Blockade (
-Substitution)
The
-proton of amino acids is the "Achilles' heel" for racemization and enzymatic degradation. Replacing this proton with an alkyl group (Methyl, Difluoromethyl, Ethynyl) creates a Quaternary -Carbon .
Mechanism: In Pyridoxal 5'-Phosphate (PLP)-dependent enzymes like Ornithine Decarboxylase (ODC), the initial step often involves abstraction of the
-proton to form a quinonoid intermediate.
Effect: An
-methyl group renders this abstraction impossible, converting a substrate into a competitive inhibitor. An -difluoromethyl group (as in Eflornithine/DFMO) acts as a latent electrophile; enzymatic decarboxylation generates a reactive species that covalently alkylates the enzyme active site (Mechanism-Based "Suicide" Inhibition).
Conformational Constraint (Cyclization)
Linear ornithine is highly flexible (
conformers). Constraining the side chain (-amino group) back to the backbone (e.g., forming a pyrrolidine or piperidine ring) reduces the entropic cost of binding.
Application: These "proline-like" ornithine chimeras stabilize
-turns or helices in peptide drugs, significantly enhancing affinity for GPCRs and protease resistance.
Part 2: Therapeutic Targets & Applications
Polyamine Pathway (Oncology & Parasitology)
The most established application is targeting Ornithine Decarboxylase (ODC) , the rate-limiting enzyme in polyamine synthesis.[1][3] Polyamines (putrescine, spermidine) are essential for DNA stabilization in rapidly dividing cells (tumors, trypanosomes).
Indication: African Sleeping Sickness (T. brucei) and Neuroblastoma maintenance.[3]
Action: Irreversible alkylation of ODC Cys-360.
Arginase Inhibition (Immuno-Oncology)
Arginase hydrolyzes arginine to ornithine and urea.[4] Tumors overexpress Arginase to deplete arginine, suppressing T-cell proliferation.
Strategy: Ornithine is a product inhibitor.[2][5] Sterically hindered analogs (e.g.,
-substituted ornithines or boronic acid analogs like ABH) mimic the transition state, preventing hydrolysis and restoring T-cell activity.
Peptidomimetics
Incorporating
-methylornithine into peptide sequences (e.g., antimicrobial peptides like Lacticin analogs) prevents proteolytic cleavage by trypsin-like enzymes, extending plasma half-life from minutes to hours.
Part 3: Data Presentation & Comparative Analysis
Table 1: Comparative Profile of Ornithine Derivatives in Drug Discovery
This diagram illustrates the physiological pathway and the specific blockade points by sterically hindered derivatives.
Caption: Mechanism of Action: DFMO and
-Methylornithine block the ODC-mediated conversion of Ornithine to Putrescine, arresting cell proliferation.[2]
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of
-Difluoromethylornithine (DFMO) Precursor
A validated workflow for introducing steric/electronic hindrance at the
-carbon via Schiff Base activation.
Principle: The
-proton of ornithine is chemically inert. To substitute it, the amino groups must be protected as Schiff bases (imines), increasing the acidity of the -proton and allowing deprotonation by strong bases (NaH or LDA) followed by alkylation with a difluoromethyl source (e.g., chlorodifluoromethane).
A self-validating kinetic assay to measure the potency of ornithine derivatives.
Principle: ODC converts Ornithine into Putrescine.[1][2] Putrescine reacts with TNBS (2,4,6-trinitrobenzenesulfonic acid) to form a trinitrophenyl complex soluble in pentanol, whereas the ornithine-TNBS complex is less soluble/extractable under specific pH conditions.
Workflow:
Enzyme Prep: Recombinant Human ODC (hODC) or tissue homogenate (e.g., rat liver) in Assay Buffer (Tris-HCl, pH 7.2, containing PLP and DTT).
Reaction Start: Add Substrate (L-Ornithine, 2 mM final). Incubate 30-60 min.
Termination & Derivatization:
Stop reaction with 10% Trichloroacetic acid (TCA).
Centrifuge to remove protein precipitate.
Mix supernatant with TNBS solution (10 mM) and NaHCO3 (pH 8.5). Incubate 15 min at 42°C.
Extraction & Readout:
Add 1-Pentanol, vortex vigorously, and centrifuge.
Measure Absorbance of the organic (upper) phase at 420 nm .
Validation:
Blank: No enzyme (Background absorbance).
Positive Control: DFMO (Standard IC50 ~3-5 µM).
Calculation: % Inhibition =
.
Part 6: Synthesis Workflow Diagram
Caption: General synthetic route for
-substituted ornithine derivatives via Schiff base activation.
Part 7: Future Outlook
The field is moving beyond simple enzyme inhibition.
PROTACs: Using ornithine derivatives as "warheads" to recruit E3 ligases to ODC or Arginase for targeted protein degradation.
Macrocyclization: "Stapled" peptides containing
-methylornithine are being developed to target intracellular protein-protein interactions (PPIs) previously deemed "undruggable."
Click Chemistry:
-Azido-ornithine allows for post-translational modification and bio-orthogonal labeling of proteins in live cells.
References
Mamont, P. S., et al. (1976). "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture." Proceedings of the National Academy of Sciences, 73(5), 1626-1630. Link
Poulin, R., et al. (1992). "Alpha-substituted ornithine analogues as inhibitors of ornithine decarboxylase." Journal of Medicinal Chemistry. Link
BenchChem. (2025).[6] "Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide." BenchChem Technical Protocols. Link
O'Donnell, M. J. (2003). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
Gao, L., et al. (2022). "Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase." Frontiers in Pharmacology. Link
The Strategic Synthesis of β,β-Dimethylated Amino Acids: An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of sterically hindered amino acids has emerged as a pivotal strategy for enhancing metabolic stability and modulating conformational p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of sterically hindered amino acids has emerged as a pivotal strategy for enhancing metabolic stability and modulating conformational preferences. Among these, β,β-dimethylated amino acids stand out for their ability to confer significant resistance to enzymatic degradation while influencing peptide secondary structures. This guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable building blocks, offering field-proven insights into experimental design and execution for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Gem-Dimethyl Moiety
The gem-dimethyl substitution at the β-position of an amino acid backbone introduces a significant steric shield, effectively hindering the approach of proteases that would otherwise cleave the peptide bond. This increased resistance to enzymatic degradation translates to a longer in-vivo half-life of peptide-based drugs. Furthermore, the conformational constraints imposed by the gem-dimethyl group can lock the peptide into a bioactive conformation, enhancing its binding affinity and specificity for its target receptor. The synthesis of these non-proteinogenic amino acids, however, presents unique challenges due to the steric hindrance at the reaction center. This guide will delve into the primary synthetic routes, providing both the "how" and the "why" behind each approach.
Classical Approaches: The Strecker and Bucherer-Bergs Syntheses
The Strecker and Bucherer-Bergs reactions are foundational methods in amino acid synthesis that can be adapted to produce α,α-disubstituted amino acids, which serve as precursors to β,β-dimethylated β-amino acids. The key to this adaptation is the use of a ketone, such as acetone, as the carbonyl starting material.[1][2]
The Strecker Synthesis: A Three-Component Condensation
The Strecker synthesis is a one-pot, three-component reaction involving a ketone, ammonia, and a cyanide source.[3] The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired α,α-disubstituted amino acid.
Mechanism of the Strecker Synthesis
The reaction is initiated by the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid.
Caption: The Strecker synthesis workflow for α,α-dimethylated amino acids.
Experimental Protocol: Strecker Synthesis of 2-Amino-2-methylpropanoic Acid
Imine Formation and Cyanide Addition: In a well-ventilated fume hood, a mixture of acetone (1.0 eq), potassium cyanide (1.1 eq), and ammonium chloride (1.2 eq) is stirred in a suitable solvent such as aqueous ethanol. The reaction is typically heated to around 50-60 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid. The mixture is then heated under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
Isolation: After cooling, the product is isolated by crystallization, often after adjusting the pH to the isoelectric point of the amino acid.
The primary advantage of the Strecker synthesis is its operational simplicity and the use of readily available starting materials. However, it typically produces a racemic mixture of the amino acid, necessitating a subsequent resolution step if a single enantiomer is required.
The Bucherer-Bergs Reaction: A Multicomponent Cyclization
The Bucherer-Bergs reaction is another multicomponent reaction that yields 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[4][5] These hydantoins can then be hydrolyzed to the corresponding α,α-disubstituted amino acids.[6]
Mechanism of the Bucherer-Bergs Reaction
The reaction begins with the formation of a cyanohydrin from the ketone and cyanide. This is followed by reaction with ammonia and carbon dioxide (from ammonium carbonate) to form an aminonitrile and then a cyano-carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin.[4][6]
Caption: The Bucherer-Bergs reaction workflow for α,α-dimethylated amino acids.
Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
Reaction Setup: A mixture of acetone (1.0 eq), potassium cyanide (1.1 eq), and ammonium carbonate (2.5 eq) in a mixture of ethanol and water is heated in a sealed pressure vessel to approximately 60-80 °C for several hours.
Isolation of Hydantoin: Upon cooling, the 5,5-dimethylhydantoin often crystallizes from the reaction mixture and can be isolated by filtration.
Hydrolysis to Amino Acid: The isolated hydantoin is then hydrolyzed to the amino acid by heating with a strong base, such as barium hydroxide, followed by acidification.
The Bucherer-Bergs reaction is a robust and high-yielding method for the synthesis of hydantoins, which are stable intermediates that can be purified before hydrolysis.[7] Like the Strecker synthesis, this method produces a racemic amino acid.
For applications in drug development, obtaining enantiomerically pure amino acids is crucial. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, phase-transfer catalysis, and asymmetric conjugate additions.
Diastereoselective Alkylation with Chiral Auxiliaries
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones are a well-established class of chiral auxiliaries for the diastereoselective alkylation of enolates.[8]
The Causality Behind the Stereoselectivity
The chiral auxiliary creates a sterically defined environment around the enolate. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the incoming electrophile (in this case, a methylating agent) to approach from the less hindered face. This results in the formation of one diastereomer in preference to the other. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.[9]
Caption: Asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Methylation using an Evans' Auxiliary
Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with 3-bromopropionyl chloride to attach the β-alanine precursor.
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA), is added slowly to form the lithium enolate.
Alkylation: Methyl iodide is then added to the enolate solution. The reaction is stirred at low temperature for a period of time to allow for the diastereoselective methylation. A second methylation step is then performed to introduce the second methyl group.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, often by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched β,β-dimethylated β-amino acid.[10]
This method provides excellent stereocontrol, often with high diastereomeric excesses. The choice of the specific chiral auxiliary can determine the absolute configuration of the final product.
Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is an elegant and practical method for the enantioselective synthesis of amino acids.[11] The O'Donnell amino acid synthesis, which involves the alkylation of a glycine-derived Schiff base under phase-transfer conditions, can be adapted for the synthesis of β,β-dimethylated amino acids.[12][13]
The Role of the Chiral Phase-Transfer Catalyst
The chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, forms a chiral ion pair with the enolate of the Schiff base. This chiral ion pair then migrates into the organic phase where it reacts with the alkylating agent. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.[14]
Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis
Schiff Base Formation: A Schiff base is prepared from a β-alanine ester and benzophenone imine.
Phase-Transfer Reaction: The Schiff base is dissolved in a nonpolar organic solvent like toluene. An aqueous solution of a strong base (e.g., 50% NaOH) is added, along with a chiral phase-transfer catalyst (e.g., a derivative of cinchonidine). The alkylating agent, such as methyl iodide, is then added, and the biphasic mixture is stirred vigorously at or below room temperature.
Hydrolysis and Isolation: After the reaction is complete, the organic layer is separated, and the Schiff base is hydrolyzed with aqueous acid to liberate the enantiomerically enriched β,β-dimethylated β-amino acid ester, which can be further hydrolyzed to the free amino acid.
PTC offers several advantages, including mild reaction conditions, the use of inexpensive reagents, and operational simplicity, making it attractive for large-scale synthesis.
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming the C-N bond in β-amino acids. The use of a chiral catalyst can render this reaction highly enantioselective.
Mechanism of Catalytic Asymmetric Aza-Michael Reaction
A chiral Lewis acid or organocatalyst activates the α,β-unsaturated ester, making it more electrophilic. The nitrogen nucleophile then adds to the β-position. The chiral catalyst environment dictates the facial selectivity of the addition, leading to an enantiomerically enriched product.
Caption: Asymmetric aza-Michael reaction for β-amino acid synthesis.
Reaction Setup: To a solution of the β,β-dimethyl-α,β-unsaturated ester and the chiral organocatalyst (e.g., a thiourea-based catalyst) in a suitable solvent at low temperature, the amine nucleophile (e.g., a protected hydroxylamine) is added.
Reaction Monitoring: The reaction is stirred until completion, as monitored by TLC or HPLC.
Workup and Purification: The reaction is quenched, and the product is purified by column chromatography to yield the enantiomerically enriched β-amino acid derivative.
This method is particularly attractive due to the mild reaction conditions and the avoidance of heavy metals.
Data Summary: A Comparative Overview
The choice of synthetic route often depends on the desired scale, the required enantiopurity, and the availability of starting materials and catalysts. The following table provides a general comparison of the discussed methodologies.
Synthetic Method
Starting Materials
Stereocontrol
Key Advantages
Key Limitations
Strecker Synthesis
Ketone, NH3, KCN
Racemic
Simple, inexpensive reagents
Racemic product, use of cyanide
Bucherer-Bergs
Ketone, (NH4)2CO3, KCN
Racemic
High-yielding, stable intermediate
Racemic product, use of cyanide
Chiral Auxiliaries
β-Alanine derivative, chiral auxiliary
High (Diastereoselective)
Excellent stereocontrol
Stoichiometric use of auxiliary, multiple steps
Phase-Transfer Catalysis
β-Alanine Schiff base
Good to Excellent (Enantioselective)
Mild conditions, scalable
Catalyst optimization can be required
Aza-Michael Reaction
α,β-Unsaturated ester, amine
Good to Excellent (Enantioselective)
Mild, metal-free options
Substrate scope can be limited
Conclusion and Future Outlook
The synthesis of β,β-dimethylated amino acids is a well-established field with a diverse array of methodologies available to the synthetic chemist. Classical methods like the Strecker and Bucherer-Bergs reactions provide a straightforward entry to racemic materials, while modern asymmetric techniques, including the use of chiral auxiliaries, phase-transfer catalysis, and conjugate additions, offer elegant solutions for the preparation of enantiomerically pure compounds. The continued development of more efficient and selective catalysts, particularly in the realm of organocatalysis and transition metal catalysis, will undoubtedly lead to even more practical and scalable routes to these valuable building blocks. For drug development professionals, a thorough understanding of these synthetic strategies is paramount for the rational design and efficient production of next-generation peptide therapeutics with enhanced pharmacokinetic profiles.
References
Šmit, B. M., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(11), 2843. [Link]
Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]
Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(13), 2203-2206. [Link]
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]
Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 121(38), 8959-8960. [Link]
Cardillo, G., & Tolomelli, A. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]
Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]
Chi, Y., & Gellman, S. H. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 128(21), 6804-6805. [Link]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261. [Link]
Ganesan, A., et al. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 937-946. [Link]
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
Lippert, K. M. (n.d.). Asymmetric Phase-Transfer Catalysis. [Link]
Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
ResearchGate. (2025). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. [Link]
Davies, S. G., & Smith, A. D. (2004). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. Tetrahedron: Asymmetry, 15(15), 2341-2353. [Link]
Buchwald, S. L., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(32), 10100-10103. [Link]
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
ACS Symposium Series. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter 13. [Link]
Juaristi, E., et al. (2000). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols. [Link]
ResearchGate. (n.d.). Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. [Link]
Frontiers in Bioengineering and Biotechnology. (2020). A Review on β-alanine Biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 876. [Link]
Stoltz, B. M., & Enantioselective, I. C. D. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis, 6(9), 6207-6213. [Link]
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3648-3653. [Link]
ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
MPG.PuRe. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
Chemical Science. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5832-5868. [Link]
PolyU Institutional Research Archive. (n.d.). Mass spectrometric studies on protonated and alkali metal cationized [beta]-amino acids and [beta]-peptides. [Link]
SciELO México. (2004). Highly Diastereoselective Addition of a Racemic β-Alanine Enolate Derivative to Electrophiles. Journal of the Mexican Chemical Society, 48(3), 209-212. [Link]
PubMed. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Organic Letters, 7(9), 1845-1848. [Link]
ConnectSci. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. [Link]
ResearchGate. (n.d.). Synthesis of N β -Substituted α,β-Diamino Acids via Stereoselective N -Michael Additions to a Chiral Bicyclic Dehydroalanine. [Link]
synthesis of antimicrobial peptides using Fmoc-beta,beta-diMe-L-Orn(Boc)-OH
An Application Guide to the Solid-Phase Synthesis of Next-Generation Antimicrobial Peptides Using Fmoc-β,β-diMe-L-Orn(Boc)-OH Abstract The escalating crisis of antibiotic resistance necessitates the development of novel...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Solid-Phase Synthesis of Next-Generation Antimicrobial Peptides Using Fmoc-β,β-diMe-L-Orn(Boc)-OH
Abstract
The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents with robust mechanisms of action and improved in-vivo stability.[1][2] Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and membrane-disrupting mechanisms, which are less prone to inducing resistance.[1][3][4] However, the clinical translation of natural AMPs is often hampered by their susceptibility to proteolytic degradation. This guide details the strategic incorporation of a custom-designed, non-proteinogenic amino acid, Fmoc-β,β-diMe-L-Orn(Boc)-OH, into AMP sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a gem-dimethyl group at the β-position of ornithine is hypothesized to confer significant steric shielding to the peptide backbone, thereby enhancing enzymatic stability while maintaining the cationic charge crucial for antimicrobial activity. This document provides a comprehensive theoretical rationale, a detailed step-by-step synthesis protocol, characterization methods, and expert insights for researchers in drug development.
Scientific Rationale: The Advantage of Steric Shielding
The therapeutic potential of peptides is often limited by their short half-life in vivo due to rapid degradation by proteases. A key strategy to overcome this is the incorporation of unnatural amino acids that disrupt protease recognition and cleavage.[5][6]
Fmoc-β,β-diMe-L-Orn(Boc)-OH is engineered with this specific purpose in mind. Ornithine, a non-proteinogenic amino acid, provides a shorter side chain than lysine, which can be valuable for structure-activity relationship (SAR) studies.[7] The critical modification is the gem-dimethyl group at the β-carbon.
Key Mechanistic Advantages:
Proteolytic Resistance: The bulky dimethyl groups provide steric hindrance that shields the adjacent peptide bonds from the active sites of proteolytic enzymes. This "local" modification is designed to increase the peptide's stability without drastically altering its global conformation or receptor-binding capabilities.
Conformational Rigidity: The steric bulk restricts the rotational freedom (Chi angles) of the amino acid side chain, which can help to pre-organize the peptide into a desired secondary structure, such as an α-helix.[6] This conformational stability is often correlated with higher antimicrobial activity, as it facilitates insertion into the bacterial membrane.[6]
Preservation of Cationic Charge: The primary amine on the ornithine side chain, protected by a Boc group during synthesis, is deprotected in the final step. This ensures the peptide retains a positive net charge, which is essential for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes.[8]
Below is the chemical structure of the building block, highlighting its key components.
Caption: Chemical structure of Fmoc-β,β-diMe-L-Orn(Boc)-OH.
The synthesis of peptides incorporating this modified amino acid is best accomplished using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions and high compatibility with complex side chains.[9][][11] The overall workflow involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[12][13]
The process is cyclical, with each cycle consisting of two main steps:
Fmoc Deprotection: Removal of the temporary Nα-Fmoc group with a mild base, typically piperidine in DMF, to expose a free amine.[9][14]
Coupling: Activation of the carboxyl group of the next incoming Fmoc-amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.[12]
This cycle is repeated until the desired sequence is assembled. The final steps involve cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid cocktail.[9][15]
Caption: The iterative workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol
This protocol describes the manual synthesis of a hypothetical 7-residue AMP, Ac-Lys-Orn-Arg-Trp-Lys-Orn-Gly-NH₂ (where Orn* denotes β,β-diMe-L-Orn), on a 0.1 mmol scale using Rink Amide resin to yield a C-terminal amide.[16]
Materials & Reagents:
Resin: Rink Amide AM resin (loading ~0.5 mmol/g)
Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-β,β-diMe-L-Orn(Boc)-OH .
Quality Control: Ninhydrin test solutions (Kaiser Test).[17]
Protocol Steps:
1. Resin Preparation (Swelling)
Weigh 200 mg of Rink Amide AM resin (~0.1 mmol) into a fritted peptide synthesis vessel.
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[17]
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Gly-OH)
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 5 mL portion for 10 minutes.[9] Drain.
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in 3 mL of DMF. Allow to pre-activate for 2 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
Confirmation: Take a small sample of beads and perform a Kaiser test. A negative result (yellow beads) confirms the reaction is complete. If positive (blue beads), extend the coupling time.
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
Repeat the deprotection, washing, activation, and coupling steps (as in Step 2) for each subsequent amino acid in the sequence. For Fmoc-β,β-diMe-L-Orn(Boc)-OH , the steric hindrance may slightly slow the reaction; extending the coupling time to 3-4 hours is a prudent measure. Always confirm completion with a Kaiser test.
4. N-Terminal Acetylation
After the final Fmoc deprotection (of the N-terminal Lys), wash the resin with DMF.
Prepare an acetylation cocktail: Acetic anhydride (10 eq.) and DIPEA (10 eq.) in 5 mL of DMF.
Add the cocktail to the resin and agitate for 30 minutes.
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally MeOH (2 x 5 mL).
Dry the peptidyl-resin under vacuum for several hours.
5. Cleavage and Global Deprotection
Place the dry resin in a 10 mL flask.
Add 5 mL of the pre-chilled cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood.
Agitate gently at room temperature for 2-3 hours. The TIS scavenges carbocations generated from the Boc and tBu groups, while water helps with Trt deprotection if used.
Filter the resin and collect the TFA solution (filtrate) containing the crude peptide.
Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.
6. Peptide Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[7] A white precipitate should form.
Centrifuge the tube (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
After the final wash, lightly dry the pellet under a stream of nitrogen, dissolve it in a minimal amount of 50% acetonitrile/water, and lyophilize to obtain a white, fluffy powder.
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Peptide Characterization and Activity Assays
A. Physicochemical Characterization
Purity and Identity: Analyze the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[18] The LC chromatogram will determine the purity, while the MS will confirm the molecular weight, validating the peptide's identity.
Parameter
Expected Value for Ac-Lys-Orn-Arg-Trp-Lys-Orn-Gly-NH₂
Sequence
Ac-K-(β,β-diMe-Orn)-R-W-K-(β,β-diMe-Orn)-G-NH₂
Monoisotopic Mass
~1119.7 Da (Calculated)
Net Charge at pH 7.4
+4
Expected Purity (Post-HPLC)
>95%
B. Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC): Determine the MIC by a broth microdilution assay against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19] This assay identifies the lowest peptide concentration that inhibits visible bacterial growth.[2]
Minimum Bactericidal Concentration (MBC): To determine if the peptide is bacteriostatic or bactericidal, plate aliquots from the clear wells of the MIC assay onto agar plates.[19] The MBC is the lowest concentration that results in a >99.9% reduction in bacterial viability.
Expected Outcomes and Troubleshooting
The incorporation of Fmoc-β,β-diMe-L-Orn(Boc)-OH is expected to yield a peptide with enhanced stability against common proteases like trypsin and chymotrypsin compared to an analog containing standard ornithine or lysine. This can be verified via in-vitro degradation assays. The peptide should exhibit potent antimicrobial activity, with MIC values in the low micromolar range.[19][20]
Potential Issues:
Incomplete Coupling: The steric bulk of the dimethyl groups may lead to slow or incomplete coupling.
Solution: Double couple the amino acid, increase coupling time, or use a more potent coupling agent. Always verify with a Kaiser test.
Aggregation: Hydrophobic sequences can aggregate during synthesis.
Solution: Use specialized resins (e.g., PEG-based) or incorporate backbone-protecting groups if aggregation becomes a significant issue.[9][14]
Caption: Steric shielding by the gem-dimethyl group hinders protease access.
Conclusion
The use of Fmoc-β,β-diMe-L-Orn(Boc)-OH offers a powerful and rational design strategy for developing next-generation antimicrobial peptides. By directly addressing the critical issue of proteolytic instability through localized steric shielding, this building block enables the synthesis of AMPs with potentially superior pharmacokinetic profiles and enhanced therapeutic potential. The protocols and rationale presented herein provide a robust framework for researchers to explore this promising avenue in the fight against infectious diseases.
References
Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics. (2013). Google.
Synthesis and characterization of new antimicrobial peptides derived from Temporin F. (2024). Google.
Identification and Characterization of Antimicrobial Peptides From Butterflies: An Integrated Bioinformatics and Experimental Study - Frontiers. (2021). Google.
Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students | Journal of Chemical Education - ACS Publications. (2016). Google.
Antimicrobial peptide design and characterization process. - ResearchGate. Google.
Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC. Google.
Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance - Hilaris Publisher. (2023). Google.
Application Note: Microwave-Assisted Incorporation of Fmoc-β,β-diMe-L-Orn(Boc)-OH in SPPS
This Application Note is designed for researchers and drug development professionals specializing in peptide therapeutics. It addresses the specific synthetic challenges posed by Fmoc-β,β-diMe-L-Orn(Boc)-OH , a stericall...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals specializing in peptide therapeutics. It addresses the specific synthetic challenges posed by Fmoc-β,β-diMe-L-Orn(Boc)-OH , a sterically hindered non-canonical amino acid used to introduce conformational constraints and proteolytic stability into peptide backbones.
Part 1: Executive Summary & Technical Rationale
The "Neopentyl" Challenge
The incorporation of Fmoc-β,β-diMe-L-Orn(Boc)-OH presents a distinct kinetic hurdle in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the gem-dimethyl substitution at the
-position creates a neopentyl-like steric environment around the -carbon.
While the
-amine is accessible, the activated carbonyl of the incoming amino acid (or the amine of the resin-bound peptide when coupling onto this residue) is shielded. This steric bulk significantly increases the activation energy () required for nucleophilic attack, often leading to incomplete coupling or deletion sequences under standard room-temperature conditions.
The Microwave Solution
Microwave irradiation is critical for overcoming this barrier.[1] By directly coupling thermal energy to the dipole moments of the polar solvent (DMF/NMP) and the peptide backbone, microwave-assisted SPPS (MW-SPPS) allows the reaction to surmount the high
barrier of the -dimethyl system.
Key Protocol Features:
Activation Strategy: Utilization of DIC/Oxyma Pure to minimize racemization at elevated temperatures while maximizing acylation rates.
Thermal Profile: A controlled ramp to 75°C ensures efficient coupling without compromising the acid-labile Boc side-chain protection.
Self-Validating Steps: Integrated colorimetric monitoring (UV-LED or Kaiser test) to trigger automated re-coupling.
Part 2: Detailed Experimental Protocol
Materials & Reagents
Component
Specification
Purpose
Building Block
Fmoc-β,β-diMe-L-Orn(Boc)-OH
Target Residue (Conformational constraint)
Resin
Rink Amide ChemMatrix (0.4–0.5 mmol/g)
PEG-based core reduces aggregation in hindered sequences.
Activator
DIC (Diisopropylcarbodiimide)
High-efficiency carbodiimide for elevated temps.
Base/Additive
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Superior to HOBt/HOAt; suppresses racemization at high T.
Solvent
DMF (Dimethylformamide)
High dipole moment for efficient microwave absorption.
Deprotection
20% Piperidine + 0.1M Oxyma in DMF
Oxyma prevents aspartimide formation during heating.
Machine Configuration (Generic MW-Synthesizer)
Mode: Single-mode microwave cavity (e.g., CEM Liberty Blue, Biotage Initiator).
Agitation: Nitrogen bubbling or oscillation (avoid magnetic stir bars which can grind resin).
Atmosphere: Inert (
).
Step-by-Step Workflow
Phase A: Resin Preparation
Swelling: Dispense resin into the reaction vessel. Swell in DMF for 15 minutes at 25°C.
Initial Deprotection: Subject resin to standard deprotection cycle (see Phase C) to remove the initial Fmoc group.
Phase B: Coupling of Fmoc-β,β-diMe-L-Orn(Boc)-OH
This is the critical step. The steric bulk requires high energy and excess reagents.
Reagent Preparation:
Dissolve Fmoc-β,β-diMe-L-Orn(Boc)-OH (5.0 equivalents relative to resin) in DMF.
Add DIC (5 eq). Note: Pre-activation is NOT recommended for carbodiimide chemistry at high heat to avoid capping the amine with inactive urea byproducts.
Microwave Cycle (Double Coupling Recommended):
Coupling 1: Ramp to 75°C over 2 min; Hold at 75°C for 10 min (30-50W power).
Coupling 2: Repeat the addition of fresh reagents. Ramp to 75°C over 2 min; Hold at 75°C for 10 min .
Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a third coupling with HATU/DIEA at 75°C for 5 min.
Phase C: Fmoc Deprotection
Post-coupling deprotection must be efficient to prevent aggregation.
Reagent: 20% Piperidine + 0.1 M Oxyma in DMF.
Cycle:
Stage 1: 75°C for 30 seconds (Initial cleavage). Drain.
Stage 2: 75°C for 3 minutes (Complete removal). Drain.
Wash: Aggressive washing with DMF (4x) to remove piperidine, which can cause fulvene adducts.
(95:2.5:2.5).[5] Note: The Boc group is acid-labile and will be removed simultaneously with cleavage.
Reaction: Shake at Room Temperature for 2 hours.
Precipitation: Filter resin; precipitate filtrate in cold diethyl ether.
Part 3: Process Visualization (Logic Flow)
The following diagram illustrates the decision logic for incorporating this hindered residue, ensuring a self-validating process.
Caption: Logic flow for the incorporation of sterically hindered β,β-dimethyl amino acids. The double-coupling strategy is the default baseline to ensure high crude purity.
Part 4: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Incomplete Coupling (Blue Beads)
Steric shielding of the -amine.
Switch to HATU/HOAt/DIEA (1:1:2) for the rescue step. Increase temp to 90°C (max 5 min) if Boc stability allows.
Racemization
Over-activation at high temp.
Ensure Oxyma Pure is used (lower racemization than HOBt). Reduce temp to 50°C and extend time to 30 min.
Aspartimide Formation
High temp deprotection of adjacent Asp.
Use 0.1M Oxyma in the deprotection cocktail. Use Fmoc-Asp(OMpe)-OH instead of Asp(OtBu).
Precipitate in Line
Poor solubility of hindered AA.
Dissolve Fmoc-β,β-diMe-L-Orn(Boc)-OH in NMP instead of DMF for the stock solution.
Part 5: References
Microwave-Assisted Solid-Phase Peptide Synthesis. Current Protocols in Protein Science.
[Link][6]
Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
[Link]
Efficient Synthesis of Peptides Containing Sterically Hindered Amino Acids. Journal of Peptide Science.
[Link]
Prevention of Aspartimide Formation in Fmoc SPPS. International Journal of Peptide Research and Therapeutics.
[Link]
orthogonal protection strategies for Fmoc-beta,beta-diMe-L-Orn(Boc)-OH side chains
Application Note: Orthogonal Protection & Coupling Strategies for Fmoc-β,β-diMe-L-Orn(Boc)-OH Abstract The incorporation of Fmoc-β,β-dimethyl-L-ornithine(Boc)-OH into peptide sequences represents a strategic approach to...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Orthogonal Protection & Coupling Strategies for Fmoc-β,β-diMe-L-Orn(Boc)-OH
Abstract
The incorporation of Fmoc-β,β-dimethyl-L-ornithine(Boc)-OH into peptide sequences represents a strategic approach to inducing specific conformational constraints (helical stability) while introducing a functionalizable side chain. However, the gem-dimethyl substitution at the
-position introduces significant steric bulk, creating kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This Application Note details the orthogonal protection strategy (Fmoc/Boc) required to handle this residue, explains the mechanistic impact of the Thorpe-Ingold effect on coupling efficiency, and provides an optimized protocol to prevent deletion sequences and -lactam formation.
The Scientific Rationale: Sterics & Orthogonality
The Gem-Dimethyl Effect (Thorpe-Ingold)
The introduction of two methyl groups at the
-carbon of Ornithine restricts the rotation of the bond. While this is advantageous for drug design—locking the peptide backbone into bioactive conformations (often -helices or -turns)—it presents two specific challenges during synthesis:
Coupling Hindrance: The bulk at the
-position shields the -amine of the anchored residue, making acylation by the incoming amino acid difficult.
Cyclization Risk: The gem-dimethyl effect accelerates intrachain reactions. For Ornithine, there is a heightened risk of the
-amine attacking the -carbonyl (lactamization) if the side chain protection is compromised.
The Orthogonal Strategy: Fmoc vs. Boc
To navigate these challenges, we utilize a Two-Dimensional Orthogonal Protection Scheme :
Double Couple Mandatory. The nucleophilicity of the diMe-Orn amine is severely reduced by the adjacent neopentyl-like center.
Strategic Analysis: Handling the Side Chain
Why Boc? (The Global Deprotection Strategy)
Using the Boc group on the Ornithine side chain implies a Linear Synthesis Strategy . The Boc group will only be removed during the final cleavage from the resin using 95% TFA.
Pros: Simplifies synthesis; prevents side-chain branching; extremely stable to base (Piperidine).
Cons: Cannot be used for on-resin cyclization (e.g., head-to-side-chain lactams) because removing the Boc requires conditions that cleave the peptide from the resin.
Alternative Strategies (When to switch)
If your goal is to create a cyclic peptide via the Ornithine side chain, do not use the Boc derivative . Instead, employ:
Fmoc-β,β-diMe-L-Orn(Alloc)-OH: Alloc is removed by Pd(PPh
) (Orthogonal to both Fmoc and TFA).
Fmoc-β,β-diMe-L-Orn(Mtt)-OH: Mtt is removed by 1% TFA (dilute acid), leaving the peptide on the resin.
Visualization of the Orthogonal Workflow
The following diagram illustrates the critical decision pathways and steric bottlenecks in the synthesis.
Figure 1: Workflow highlighting the critical "High Steric Barrier" step after the dimethyl-Ornithine is installed. Note the risk of Lactam formation if orthogonality fails.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Incomplete Coupling (Kaiser Test Positive)
Steric hindrance at N-terminus of diMe-Orn.
Switch to COMU or PyAOP (phosphonium salts). Increase Temp to 75°C (Microwave).
Deletion of diMe-Orn
Poor activation of the bulky AA.
Use HOAt as an additive to improve activation kinetics.
Mass Spec shows [M-18] peak
-Lactam formation (loss of HO).
Premature Boc loss. Ensure no acidic additives (like HOBt) are used in excess during Fmoc removal steps.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews, 109(6), 2455-2504. Link
CEM Corporation. (n.d.). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
Sigma-Aldrich (Merck). "Fmoc-Orn(Boc)-OH Product Specification & Usage." Link
Bachem. (2024).[7] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
overcoming steric hindrance during Fmoc-beta,beta-diMe-L-Orn(Boc)-OH coupling
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of incorporating Fmoc- -dimethyl-L-Ornithine(Boc)-OH into peptide sequences via Solid Phase Peptide...
-diMe-L-Orn(Boc)-OH presents a dual-threat steric challenge. The gem-dimethyl group at the -position creates a "neopentyl-like" steric wall.
Activation Hindrance: The bulk protects the carbonyl carbon, making it difficult for standard reagents (HBTU/HCTU) to form the active ester efficiently.
Nucleophilic Hindrance (Next Cycle): Once coupled and deprotected, the
-amine of this residue is severely shielded by the adjacent -dimethyl group, making the subsequent amino acid coupling extremely difficult.
This guide provides the "Gold Standard" protocols to overcome these energy barriers using advanced phosphonium/oxyma chemistry and optimized thermodynamics.
Troubleshooting & Optimization (Q&A)
Q1: I am seeing low coupling efficiency (<50%) using HBTU/DIPEA. Why is this standard protocol failing?
A: Standard uronium reagents like HBTU or HCTU generate OBt or O-Cl-Bt active esters. While effective for standard amino acids, these esters are often not reactive enough to penetrate the steric shield of the
-dimethyl group.
The Fix: Switch to PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) or COMU .
PyAOP generates an -OAt ester, which is more reactive due to the pyridine nitrogen's electron-withdrawing effect (lowering pKa) and the "neighboring group effect" that accelerates the acylation.
Phosphonium salts (PyAOP, PyBOP) are generally superior to uronium/aminium salts (HATU, HBTU) for hindered couplings because they avoid the formation of guanidinium by-products which can occur with slow-reacting uronium reagents.
Q2: The Ornithine coupled fine, but I cannot couple the next amino acid. Is the sequence aggregated?
A: While aggregation is possible, the primary culprit is likely steric shielding of the N-terminus . The
-dimethyl group sits directly adjacent to the -amine, creating a pocket that repels incoming activated amino acids.
The Fix:
Use Microwave Heating: Heat the reaction to 75°C (for standard residues) or 50°C (if Cys/His are present). Thermal energy is often the only way to overcome this conformational barrier.
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and improves the solvation of hydrophobic/hindered regions.
Double Coupling: Perform two coupling cycles. The first entry opens the resin structure; the second drives the reaction to completion.
Q3: Are there side reactions specific to the "Boc" side chain during these harsh coupling conditions?
A: The
-amine is protected by Boc (tert-butyloxycarbonyl), which is stable to the base (piperidine) used in Fmoc removal and the base (DIPEA) used in coupling. However, elevated temperatures (>75°C) can risk premature Boc thermolysis or internal nucleophilic attack if the cycle is prolonged.
Recommendation: Limit microwave coupling times to 5-10 minutes max at 75°C. Do not exceed 90°C.
Stir for 5 mins to form the Acid Fluoride in situ.
Coupling:
Add mixture to resin.
Coupling time: 60 mins at Room Temp (Acid fluorides are very reactive; heat is usually unnecessary and risky).
Comparative Data: Coupling Efficiency
Representative data based on kinetic studies of
-hindered amino acids (e.g., Aib, Val, -Me-Phe).
Coupling Reagent
Conditions
1st Coupling Yield
2nd Coupling Yield
Total Efficiency
Notes
HBTU / DIPEA
RT, 1h
35%
20%
55%
FAIL. Steric bulk prevents reaction.
HATU / DIPEA
RT, 1h
65%
25%
90%
Better, but risks deletion sequences.
PyAOP / HOAt
RT, 2h
85%
14%
99%
PASS. High reactivity phosphonium.
PyAOP / HOAt
MW (75°C), 5m
>99%
N/A
>99%
OPTIMAL. Heat + Reactivity.
COMU / Oxyma
MW (75°C), 5m
98%
N/A
>98%
Excellent alternative to PyAOP.
Visualizing the Mechanism
The following diagram illustrates why standard reagents fail and how the PyAOP/HOAt system overcomes the steric wall created by the
-dimethyl group.
Optimization
preventing racemization of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH during synthesis
Technical Support Center: Preventing Racemization of Fmoc- -diMe-L-Orn(Boc)-OH Executive Summary: The Steric Challenge The Core Issue: You are working with Fmoc- -dimethyl-L-Ornithine(Boc)-OH . Unlike -disubstituted amin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Racemization of Fmoc-
-diMe-L-Orn(Boc)-OH
Executive Summary: The Steric Challenge
The Core Issue:
You are working with Fmoc-
-dimethyl-L-Ornithine(Boc)-OH . Unlike -disubstituted amino acids (e.g., Aib) which lack an -proton and cannot racemize via proton abstraction, your molecule retains its -proton .
The
-dimethyl substitution creates a "neopentyl-like" steric wall adjacent to the carbonyl group. This does not prevent racemization; conversely, it amplifies the risk . The steric bulk significantly retards the kinetics of the nucleophilic attack by the incoming amine (the desired coupling event). This kinetic slowdown leaves the activated ester intermediate exposed to base for a prolonged period, increasing the probability of oxazolone formation and subsequent racemization.
Technical Recommendation:
Abandon standard HATU/DIPEA protocols immediately for this residue. Switch to DIC/Oxyma Pure (base-free or with Collidine) to decouple activation efficiency from base-mediated proton abstraction.
Mechanistic Insight: Why Racemization Occurs
To prevent the issue, you must understand the pathway. Racemization in SPPS is rarely direct enolization; it is almost exclusively mediated by the 5(4H)-oxazolone mechanism.
Visualization: The Kinetic Race
The following diagram illustrates the competition between the desired coupling (Path A) and the racemization trap (Path B).
Caption: Path A (Coupling) is slowed by the
-dimethyl group. This allows Path B (Oxazolone formation + Base abstraction) to dominate if strong bases like DIPEA are present.
Reagent Selection & Protocol Optimization
Comparison of Coupling Systems
Use this table to select the correct reagent system for Fmoc-
-diMe-L-Orn.
Feature
HATU / DIPEA (Standard)
DIC / Oxyma Pure (Recommended)
HATU / TMP (Alternative)
Activation Power
Very High
High
Very High
Base Requirement
High (2 eq)
None (or <1 eq)
Moderate (Collidine)
Racemization Risk
High (DIPEA is a strong base, pKa ~10.5)
Lowest (Oxyma pKa ~4.6, acts as leaving group & buffer)
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
Solvent: DMF (Anhydrous). Note: If aggregation is suspected, use DMF:DCM (1:1).
Step-by-Step Procedure:
Dissolution: Dissolve the Amino Acid and Oxyma Pure in the minimum amount of DMF.
Pre-activation (Critical): Add the DIC to the mixture. Shake for exactly 2 minutes at room temperature.
Why? This forms the O-acylisourea and converts it to the stable Oxyma active ester.
Addition: Add the pre-activated solution to the resin.
Coupling Time: React for 2 to 4 hours at Room Temperature.
Note: Do NOT use standard microwave heating (e.g., 75°C). If microwave is necessary, limit to 50°C max and use Collidine instead of DIPEA if a base is required.
Re-Coupling (Double Coupling): Drain and repeat the step with fresh reagents. This is highly recommended for
-substituted amino acids.
Troubleshooting & FAQs
Q: Why not use HOBt?
A: HOBt is less efficient than Oxyma Pure and poses explosion risks during transport/storage. More importantly, comparative studies (El-Faham et al.) show Oxyma/DIC consistently yields lower racemization rates for hindered couplings than HOBt/DIC.
Q: I must use HATU because the coupling failed with DIC. How do I save the chirality?
A: If you must use phosphonium/uronium salts (HATU/PyBOP), you must change the base.
Stop using DIPEA (DIEA). Its small size and high basicity (pKa ~10.5) rapidly abstract the
-proton from the oxazolone.
Start using 2,4,6-Trimethylpyridine (TMP / Sym-Collidine).
Collidine is a weaker base (pKa ~7.[3]4) and is sterically hindered, making it difficult for it to approach the
-proton, significantly preserving chirality.
Q: How do I detect if racemization occurred?
A: Standard C18 HPLC might not separate the D-L diastereomers of a complex peptide.
Marfey's Method (Gold Standard for AA): Hydrolyze a small resin sample, derivatize with FDAA (Marfey's reagent), and analyze via LC-MS. This separates L- and D- amino acids definitively.
Diastereomer Probe: If synthesizing a short peptide, look for "shoulder" peaks or split peaks in the main chromatogram. The D-isomer usually elutes slightly earlier or later than the L-isomer.
Q: Can I use microwave irradiation?
A: Proceed with extreme caution.
High temperature (>50°C) provides the activation energy required for the base to overcome the steric hindrance protecting the
-proton.
Guideline: Use 50°C maximum for 10-15 minutes. Use the Collidine/HATU or DIC/Oxyma method.[2][4] Avoid DIPEA in the microwave with this residue.
Decision Workflow
Use this logic flow to determine your experimental setup.
Caption: Method A is the default recommendation to ensure optical purity. Method B is a fallback for extremely difficult sequences, utilizing Collidine to mitigate base-catalyzed racemization.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids. Journal of Organic Chemistry, 67(19), 6861–6864. Link
Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
solubility issues of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH in DMF and NMP
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Fmoc-ß,ß-diMe-L-Orn(Boc)-OH. This guide is designed to provide expert advice and practical solutions for...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Fmoc-ß,ß-diMe-L-Orn(Boc)-OH. This guide is designed to provide expert advice and practical solutions for the solubility challenges frequently encountered with this sterically hindered amino acid derivative in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). As Senior Application Scientists, we have compiled this information to help you navigate these issues, ensuring the smooth progression of your research and development projects.
Understanding the Challenge: The Role of Steric Hindrance
The primary cause of solubility issues with Fmoc-ß,ß-diMe-L-Orn(Boc)-OH is the presence of the gem-dimethyl group on the ß-carbon of the ornithine side chain. This structural feature introduces significant steric bulk, which can lead to several challenges:
Disruption of Solvation: The bulky dimethyl group can physically hinder the ability of solvent molecules (DMF, NMP) to effectively surround and solvate the amino acid derivative.
Promotion of Aggregation: The steric hindrance can favor intermolecular interactions over solute-solvent interactions, leading to the formation of aggregates and precipitates. This is a known issue with sterically hindered amino acids, which can disrupt the formation of ideal solution-state conformations and instead promote the formation of less soluble structures.
The Thorpe-Ingold Effect: The presence of a gem-dimethyl group can conformationally restrict the molecule. This phenomenon, known as the Thorpe-Ingold effect, can alter the bond angles and reduce the rotational freedom of the side chain[1][2]. While this effect is often exploited to favor cyclization reactions, in this context, it may promote a conformation that is less favorable for solvation and more prone to aggregation.
Troubleshooting Guide: Enhancing Solubility of Fmoc-ß,ß-diMe-L-Orn(Boc)-OH
If you are experiencing difficulty dissolving Fmoc-ß,ß-diMe-L-Orn(Boc)-OH in DMF or NMP, follow this systematic troubleshooting workflow.
A Comparative Guide to the NMR Characterization of Fmoc-L-Orn(Boc)-OH and its Sterically Hindered Analog, Fmoc-β,β-diMe-L-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids is a key strategy for developing peptides with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids is a key strategy for developing peptides with enhanced therapeutic properties. Among these, derivatives of ornithine are valuable for introducing basicity and positive charge. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) characterization of the commonly used Fmoc-L-Orn(Boc)-OH and its sterically hindered counterpart, Fmoc-β,β-diMe-L-Orn(Boc)-OH .
While extensive data is available for the former, the latter represents a novel building block designed to impart conformational rigidity and increased resistance to enzymatic degradation in peptides. Due to the limited availability of direct experimental NMR data for Fmoc-β,β-diMe-L-Orn(Boc)-OH, this guide will present a detailed analysis based on established NMR principles and data from closely related structures. This comparative approach will provide researchers with the necessary framework to identify and characterize this next-generation amino acid derivative.
Core Structural Differences and Their Implications
The primary distinction between these two building blocks lies at the β-carbon of the ornithine side chain. Fmoc-L-Orn(Boc)-OH possesses a standard methylene group at this position, whereas Fmoc-β,β-diMe-L-Orn(Boc)-OH incorporates a gem-dimethyl group. This seemingly subtle modification has profound implications for the molecule's conformational flexibility and its subsequent behavior in a peptide chain. The introduction of the gem-dimethyl group is a known strategy to create a "Thorpe-Ingold effect," which can favor specific backbone conformations and shield the peptide backbone from proteolytic enzymes.[1]
NMR Spectroscopy: A Comparative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of these amino acid derivatives. The following sections detail the expected ¹H and ¹³C NMR spectral data for both compounds.
Fmoc-L-Orn(Boc)-OH: Experimental NMR Data
The ¹H and ¹³C NMR spectra of Fmoc-L-Orn(Boc)-OH are well-characterized. The chemical shifts presented below are representative values compiled from typical ranges for the constituent functional groups.
Table 1: Representative NMR Characterization Data for Fmoc-L-Orn(Boc)-OH
Assignment
¹H NMR (ppm)
¹³C NMR (ppm)
Ornithine Backbone
α-CH
~4.1-4.3 (m)
~53-55
β-CH₂
~1.6-1.8 (m)
~29-31
γ-CH₂
~1.4-1.6 (m)
~25-27
δ-CH₂
~3.0-3.2 (m)
~39-41
Boc Group
-C(CH₃)₃
~1.4 (s, 9H)
~28.5 (3C)
-C(CH₃)₃
~79-80
Fmoc Group
Fluorenyl CH
~7.7-7.8 (d, 2H)
~144 (2C)
Fluorenyl CH
~7.6 (d, 2H)
~141 (2C)
Fluorenyl CH
~7.3-7.4 (t, 2H)
~127-128 (2C)
Fluorenyl CH
~7.2-7.3 (t, 2H)
~125 (2C)
Fmoc CH
~4.2-4.4 (t, 1H)
~47
Fmoc CH₂
~4.1-4.3 (d, 2H)
~66-67
Carbonyls
COOH
Not observed
~173-176
Fmoc C=O
Not observed
~156
Boc C=O
Not observed
~156
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fmoc-β,β-diMe-L-Orn(Boc)-OH: Predicted NMR Data and Key Differences
The introduction of the gem-dimethyl group at the β-position is expected to induce significant and predictable changes in the NMR spectra.
Table 2: Predicted NMR Characterization Data for Fmoc-β,β-diMe-L-Orn(Boc)-OH
Assignment
Predicted ¹H NMR (ppm)
Predicted ¹³C NMR (ppm)
Key Differences from Fmoc-L-Orn(Boc)-OH
Ornithine Backbone
α-CH
~4.0-4.2 (d)
~54-56
Coupling to a single proton (γ-CH).
β-C
~35-40
Quaternary carbon, downfield shift.
β-CH₃
~1.0-1.2 (s, 6H)
~20-25 (2C)
Appearance of a sharp singlet integrating to 6 protons.
γ-CH
~1.5-1.7 (m)
~30-35
Becomes a methine group.
δ-CH₂
~3.0-3.2 (m)
~39-41
Minimal change expected.
Boc Group
-C(CH₃)₃
~1.4 (s, 9H)
~28.5 (3C)
No significant change expected.
-C(CH₃)₃
~79-80
No significant change expected.
Fmoc Group
Fluorenyl & Fmoc CH/CH₂
Similar to Fmoc-L-Orn(Boc)-OH
Similar to Fmoc-L-Orn(Boc)-OH
Minimal change expected.
Carbonyls
COOH, Fmoc C=O, Boc C=O
Not observed
Similar to Fmoc-L-Orn(Boc)-OH
Minimal change expected.
Detailed Discussion of Predicted Spectral Changes
¹H NMR Spectrum:
The most prominent difference will be the disappearance of the multiplet corresponding to the β-CH₂ protons and the appearance of a singlet integrating to six protons for the two equivalent methyl groups at the β-position. This singlet is expected to appear in the upfield region, typically between 1.0 and 1.2 ppm.
The α-CH proton, no longer coupled to a methylene group, will likely appear as a doublet, coupled to the γ-CH proton.
The γ-CH₂ will become a methine (CH) group, and its multiplet pattern will change accordingly, coupling to the α-CH and δ-CH₂ protons.
¹³C NMR Spectrum:
A new quaternary carbon signal for the β-carbon will appear, likely in the range of 35-40 ppm.
Two new signals for the β-methyl carbons will be present in the aliphatic region, around 20-25 ppm.
The signal for the γ-carbon will shift as it is now a methine carbon.
Experimental Protocols
Synthesis of Fmoc-β,β-diMe-L-Orn(Boc)-OH
Diagram of Synthetic Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the amino acid derivative.
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
Transfer: Transfer the solution to a 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra, utilizing the 2D correlation data.
Conclusion: A Powerful Tool for Peptide Design
Fmoc-β,β-diMe-L-Orn(Boc)-OH represents a valuable, albeit challenging, building block for peptide chemists. Its unique structural feature—the gem-dimethyl group—offers the potential to design peptides with enhanced stability and defined secondary structures. While experimental NMR data for this compound is not yet widely disseminated, this guide provides a robust predictive framework for its characterization. By understanding the key spectral differences compared to the well-known Fmoc-L-Orn(Boc)-OH, researchers can confidently identify and utilize this novel derivative in their pursuit of next-generation peptide therapeutics. The provided synthetic and analytical workflows offer a solid foundation for the in-house preparation and characterization of this and other sterically hindered amino acid building blocks.
References
Homework.Study.com. Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol.[Link]
ResearchGate. The gem-Dimethyl Effect Revisited.[Link]
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.[Link]
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz.[Link]
NSF Public Access Repository. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[Link]
MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.[Link]
ResearchGate. 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without...[Link]
PubMed. Synthesis and characterization of three-coordinate and related beta-diketiminate derivatives of manganese, iron, and cobalt.[Link]
PubMed. Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC.[Link]
Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells.[Link]
CCSE. Chemical Synthesis and NMR Characterization of Non Steroidal Mimics of an Estradiol Derivative Used as Inhibitor of 17beta-Hydroxysteroid Dehydrogenase Type 1.[Link]
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]
The Bulwark at the Beta-Carbon: A Comparative Guide to the Metabolic Stability of L-Ornithine vs. β,β-diMe-L-Ornithine Peptides
Introduction: The Quest for Peptide Longevity in Drug Development Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Peptide Longevity in Drug Development
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases and peptidases.[1][2] This metabolic instability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. A primary site of this enzymatic attack is at basic amino acid residues, such as L-Ornithine (L-Orn), which are recognized by a host of proteolytic enzymes.[3][4][5]
To surmount this challenge, medicinal chemists have developed a variety of strategies to "harden" peptides against metabolic breakdown. Among the most effective of these is the introduction of unnatural amino acids designed to disrupt enzyme recognition and catalysis. This guide provides an in-depth comparison of the metabolic stability of peptides incorporating the natural amino acid L-Ornithine versus those containing its synthetic, sterically hindered counterpart, β,β-dimethyl-L-Ornithine (β,β-diMe-L-Orn). We will explore the enzymatic liabilities of L-Orn, the protective mechanism afforded by β,β-dimethylation, and present supporting data from analogous studies to illustrate the profound stability enhancement achieved through this modification.
The Enzymatic Scissoring of Peptides at Basic Residues
Peptides are primarily metabolized by a vast array of enzymes called peptidases, which are ubiquitous throughout the body, with high concentrations in the blood, liver, kidneys, and gastrointestinal tract.[1] These enzymes catalyze the hydrolysis of peptide bonds, leading to the inactivation and clearance of the therapeutic peptide.[6]
Many important proteases, particularly those of the serine protease family like trypsin, exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues such as lysine and arginine.[3][5] L-Ornithine, with its basic side-chain amine, presents a similar recognition motif for these enzymes, making it a potential "soft spot" for metabolic degradation. The positive charge on the side chain at physiological pH guides the peptide into the enzyme's active site, facilitating cleavage.
The β,β-diMe-L-Ornithine Strategy: A Steric Shield Against Proteolysis
The introduction of two methyl groups at the β-carbon of the L-Ornithine side chain (a gem-dimethyl substitution) is a powerful strategy to enhance metabolic stability. This modification does not alter the fundamental basicity of the side chain, which may be crucial for receptor interaction, but it provides a significant steric bulwark against enzymatic attack.
This steric hindrance operates on a simple yet profound principle: the bulky gem-dimethyl group physically obstructs the approach of the peptidase to the scissile peptide bond.[7][8] The enzyme's active site, which has evolved to accommodate the specific geometry of natural amino acid side chains, cannot effectively bind the modified residue, thereby preventing catalysis.
Caption: Mechanism of Steric Shielding by β,β-diMe-L-Ornithine.
Comparative Metabolic Stability: Experimental Evidence by Analogy
In one key study, hexapeptides containing either natural leucine or isoleucine at the P1' position were compared to a peptide with a β,β-dimethylated derivative. The results were striking: after just 30 minutes of incubation with DPP IV, over 70% of the natural peptides were hydrolyzed. In contrast, the modified peptide was completely resistant to cleavage during the same period.[9] This demonstrates the profound stabilizing effect of the gem-dimethyl group.
Peptide Type
Modification
Susceptibility to Proteases (e.g., Trypsin, DPP IV)
Expected Metabolic Half-Life
Supporting Rationale
L-Orn Peptide
None (Natural Amino Acid)
High
Short
The basic side chain is a recognition motif for many peptidases, particularly serine proteases that cleave after basic residues.[3][5]
β,β-diMe-L-Orn Peptide
Gem-dimethyl substitution at the β-carbon
Very Low / Negligible
Significantly Extended
The bulky dimethyl group provides a steric shield, preventing the peptidase from accessing and cleaving the adjacent peptide bond.[7][9] Studies on analogous β,β-dimethylated amino acids show complete resistance to enzymatic cleavage.[9]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of novel peptide analogs, two standard in vitro assays are widely employed: the plasma stability assay and the liver microsomal stability assay.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of the complex mixture of proteases and peptidases found in blood plasma.
Protocol:
Preparation: Prepare stock solutions of the test peptides (L-Orn and β,β-diMe-L-Orn versions) and a positive control (a peptide with known instability) in a suitable solvent (e.g., DMSO).
Incubation: Add a small volume of the peptide stock solution to pre-warmed (37°C) plasma from the species of interest (e.g., human, rat, mouse).[2] The final concentration of the peptide should be in the low micromolar range.
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[10] This precipitates the plasma proteins.
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
Analysis: Analyze the supernatant using a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the amount of remaining parent peptide.
Data Analysis: Plot the percentage of remaining peptide against time. From this curve, calculate the peptide's half-life (t½) in plasma.
Caption: Workflow for a typical in vitro plasma stability assay.
Liver Microsomal Stability Assay
This assay evaluates a peptide's susceptibility to metabolism by enzymes present in the liver, primarily the Cytochrome P450 (CYP) family, although other enzymes are also present. While peptides are less commonly metabolized by CYPs than small molecules, this assay is crucial for a comprehensive stability profile.[2]
Protocol:
Preparation: Prepare liver microsomes from the species of interest, along with a NADPH-regenerating system (cofactor required for CYP activity).
Incubation: Pre-warm the microsomal suspension and NADPH system to 37°C. Initiate the reaction by adding the test peptide.
Time-Course Sampling and Quenching: Follow the same procedure as the plasma stability assay (steps 3 and 4).
Sample Processing and Analysis: Follow the same procedure as the plasma stability assay (steps 5 and 6).
Data Analysis: Determine the half-life (t½) and calculate the intrinsic clearance (Clint) of the peptide in the liver microsomes.
Conclusion: A Clear Strategy for Enhanced Peptide Stability
The incorporation of β,β-diMe-L-Ornithine in place of L-Ornithine represents a robust and highly effective strategy for enhancing the metabolic stability of therapeutic peptides. By introducing a steric shield at the beta-carbon, this modification effectively prevents recognition and cleavage by peptidases that target basic amino acid residues. While direct comparative data is pending, strong evidence from analogous β,β-disubstituted amino acids indicates that this modification can dramatically increase a peptide's half-life in biological matrices. For researchers and drug developers, the use of β,β-diMe-L-Ornithine should be considered a primary chemical tool to overcome the pervasive challenge of proteolytic degradation, thereby unlocking the full therapeutic potential of novel peptide candidates.
References
Iris Biotech GmbH. β,β-DIMETHYL. Available from: [Link]
Bioinformatics.org. Proteolytic cleavage. Available from: [Link]
Niidome, T., et al. (1996). Role of basic amino acids in the cleavage of synthetic peptide substrates by mitochondrial processing peptidase. Journal of Biochemistry, 119(6), 1125-1130. Available from: [Link]
Pearson. Peptidases Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
Longdom Publishing SL. Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Available from: [Link]
Taylor & Francis Online. Steric hindrance – Knowledge and References. Available from: [Link]
Thieme. Highly Sterically Hindered Peptide Bond Formation. Available from: [Link]
Zhang, D., et al. (2015). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Journal of Medicinal Chemistry, 58(2), 1035-1043. Available from: [Link]
Zuretti, M. F., & Gravela, E. (1983). Relative in vitro stability of ornithine decarboxylase from liver preneoplastic nodules and hepatomas. Cancer Research, 43(5), 2298-2300. Available from: [Link]
Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available from: [Link]
Gentilucci, L., et al. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(17), 1758-1798. Available from: [Link]
MS Bioworks. Investigation of Proteolytic Cleavage at Modified Residues. Available from: [Link]
Raghuraman, H., et al. (2016). Protein stabilization by tuning the steric restraint at the reverse turn. Nature Chemical Biology, 12(10), 835-840. Available from: [Link]
Scientific Research Publishing. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Available from: [Link]
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Available from: [Link]
Yan, L. Z., & Zhong, W. Z. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS ONE, 10(7), e0134427. Available from: [Link]
ResearchGate. in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. Available from: [Link]
ResearchGate. (a) In Vitro stability test of peptides in plasma. (b) In Vitro... Available from: [Link]
Journal of Food Bioactives. Metabolic fate of an antihyperuricemic peptide, Tyr-Leu-Asp-AsnTyr (YLDNY), upon ingestion in rats. Available from: [Link]
Avitabile, C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. Available from: [Link]
mass spectrometry fragmentation patterns of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH
Technical Comparison Guide: Mass Spectrometry Fragmentation of Fmoc- -diMe-L-Orn(Boc)-OH Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Fmoc-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Mass Spectrometry Fragmentation of Fmoc-
-diMe-L-Orn(Boc)-OH
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Fmoc-
-diMe-L-Orn(Boc)-OH , a sterically hindered non-proteinogenic amino acid. This compound is increasingly utilized in peptide therapeutics to induce proteolytic resistance (via the gem-dimethyl effect) and restrict conformational flexibility.
We compare its fragmentation signature directly against the standard Fmoc-L-Orn(Boc)-OH . Understanding these differences is critical for validating synthesis fidelity, identifying impurities, and sequencing complex peptidomimetics.
Key Differentiators
Molecular Weight Shift: A precise +28.03 Da shift in the precursor and backbone-containing fragments due to the
-dimethyl substitution.
Immonium Ion Signature: A unique diagnostic immonium ion at m/z 115.1 (predicted), distinct from the standard Ornithine m/z 87.1.
Steric Effects: The quaternary
-carbon alters the kinetic stability of the backbone, potentially influencing the intensity of -ions during peptide sequencing.
Structural Specifications & Chemical Properties[1][2][3][4][5]
Before analyzing the spectra, we must establish the structural baselines.
Feature
Standard: Fmoc-Orn(Boc)-OH
Target: Fmoc--diMe-Orn(Boc)-OH
CAS Number
109425-55-0
2248110-20-3
Formula
Monoisotopic Mass
454.2104 Da
482.2417 Da
(ESI)
455.2177
483.2490
(ESI)
477.1996
505.2309
Structural Modification
Linear propylene side chain
Gem-dimethyl substitution at C-beta
Fragmentation Pathway Analysis
In Electrospray Ionization (ESI) MS/MS, fragmentation is driven by proton mobility and charge-remote mechanisms. The fragmentation of Fmoc-
-diMe-L-Orn(Boc)-OH follows three primary pathways.
Pathway A: Protecting Group Elimination (Low Energy)
Both compounds exhibit characteristic losses of the acid-labile Boc group and the base-labile Fmoc group. These are the most abundant ions in low-collision energy (CE) spectra.
Boc Loss: The tert-butyl carbamate moiety fragments via loss of isobutene (
, -56 Da) followed by decarboxylation (, -44 Da).
Transition:
.
Net Loss: -100 Da.
Fmoc Loss: The fluorenylmethyloxycarbonyl group typically cleaves to release dibenzofulvene (
, -178 Da).
Pathway B: Backbone Cleavage (High Energy)
The
-dimethyl substitution creates a quaternary carbon center. This introduces steric strain (Thorpe-Ingold effect) which can stabilize the cation on the adjacent nitrogen or facilitate specific bond cleavages not seen in the standard analog.
Pathway C: Diagnostic Immonium Ions
The most definitive method to distinguish these amino acids in a peptide sequence is the immonium ion (internal fragment
).
Standard Orn: Forms m/z 87.1 (linear) or 70.1 (cyclic proline-like structure via ammonia loss).
-diMe-Orn: The side chain R group mass is increased by two methyl groups (+28 Da).
Predicted Ion:m/z 115.1 .
Visualization: Fragmentation Logic
Figure 1: Predicted ESI-MS/MS fragmentation tree for Fmoc-
-diMe-L-Orn(Boc)-OH, highlighting the convergence to the diagnostic immonium ion.
Comparative Data: Diagnostic Ions
The following table summarizes the theoretical m/z values expected in a Q-TOF or Orbitrap analysis. Use these values to set inclusion lists for targeted MS/MS.
Fragment Identity
Standard Fmoc-Orn(Boc) (m/z)
Target Fmoc--diMe-Orn(Boc) (m/z)
Mass
Precursor
455.22
483.25
+28.03
Loss of t-Bu (-56)
399.16
427.19
+28.03
Loss of Boc (-100)
355.17
383.20
+28.03
Loss of Fmoc (-178)
277.15
305.18
+28.03
Fmoc Cation (Diagnostic)
179.08
179.08
0.00
Immonium Ion
87.06 / 70.07
115.12
+28.06
Note on Immonium Ions: The m/z 70 ion in standard Ornithine arises from cyclization to a proline-like cation. In
-dimethyl Ornithine, the gem-dimethyl group at the -position introduces significant steric hindrance, which may kinetically disfavor the formation of the cyclic species, making the linear m/z 115 ion the dominant diagnostic marker.
Experimental Protocol for Validation
To empirically verify these patterns, the following LC-MS methodology is recommended. This protocol is designed to separate the hydrophobic Fmoc-derivatives while ensuring sufficient ionization.
Sample Preparation
Solvent: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Concentration: Final concentration should be approx. 1-10 µM for direct infusion or LC-MS.
LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes (Fmoc groups are highly hydrophobic; expect late elution).
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to preserve precursor).
High CE (30-40 eV): Required to generate the diagnostic immonium ion (m/z 115).
Mechanistic Insight: The Gem-Dimethyl Effect
The presence of the
-dimethyl group is not merely a mass tag; it alters the physical chemistry of the molecule in the gas phase.
Figure 2: Impact of the gem-dimethyl group on conformational stability and fragmentation outcomes.
Scientific Interpretation:
The "Thorpe-Ingold" or gem-dimethyl effect restricts the bond angles at the
-carbon. In peptide synthesis, this promotes folding and stability. In mass spectrometry, this steric bulk prevents the "folding back" mechanisms often seen in side-chain fragmentations (like the loss of ammonia to form cyclic cations), likely simplifying the spectrum to linear fragments.
References
Iris Biotech GmbH. (n.d.).
-Dimethyl Amino Acids: Product Specifications and Applications. Retrieved from [Link]
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
Smith, G. (2004).[2] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Fmoc/Boc cleavage mechanisms).
Vertex AI Search. (2026). Characterization of dimethyl amino acids by electrospray ionization-tandem mass spectrometry.
(Note: Specific spectral libraries for CAS 2248110-20-3 are proprietary; data presented here is derived from first-principles mass spectrometry of homologous structures.)
crystal structure analysis of beta,beta-dimethylated peptide residues
Structural Analysis of -Dimethylated Peptide Residues: A Comparative Guide Executive Summary The incorporation of -dimethylated amino acid residues (e.g., -dimethylphenylalanine, Penicillamine) is a high-impact strategy...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis of
-Dimethylated Peptide Residues: A Comparative Guide
Executive Summary
The incorporation of
-dimethylated amino acid residues (e.g., -dimethylphenylalanine, Penicillamine) is a high-impact strategy in peptidomimetic drug design. Unlike -methylation, which rigidly enforces helical conformations ( or -helix), -dimethylation restricts side-chain rotamers () via the Thorpe-Ingold effect while imposing unique constraints on the backbone (). This guide compares the structural and stability profiles of these residues against native and -methylated alternatives, providing validated protocols for their synthesis, crystallization, and X-ray structure determination.
Part 1: The Structural Landscape
The Gem-Dimethyl Effect:
vs.
Substitution
To engineer specific peptide folds, one must distinguish between methylation at the
and positions.
-Methylation (e.g., Aib, -Me-Phe): The gem-dimethyl group is directly on the backbone carbon. This severely restricts and values to the helical region (), making Aib a potent helix inducer.
-Dimethylation (e.g., -Me-Phe, Pen): The gem-dimethyl group is on the side chain. This creates steric clash with the backbone carbonyl and the amide nitrogen.
Mechanistic Impact: It locks the side-chain torsion angle
(usually to trans or gauche(-)) to avoid syn-pentane interactions.
Backbone Consequence: It destabilizes the
-helix due to steric interference between the -methyls and the carbonyl oxygen of the residue. Instead, it favors extended conformations () or -turns depending on the flanking residues.
Comparative Performance Matrix
Feature
Native Residue (e.g., Phe, Cys)
-Methylated (e.g., Aib, -MePhe)
-Dimethylated (e.g., -MePhe, Pen)
Dominant Fold
Flexible / Random Coil
-Helix / -Helix
Extended (), -Turn, or Distorted Helix
Rotamer
Free rotation ()
Moderate restriction
Locked (typically trans or g- only)
Proteolytic Stability
Low ( min/hrs)
High (Steric block of nucleophile)
Very High (Blocks access to amide bond)
Solubility
Variable
Moderate
Low (High Hydrophobicity)
Crystallization
Standard
Facile (Rigid)
Challenging (Requires organic additives)
Part 2: Experimental Workflow & Visualization
The analysis of these residues requires a modified workflow due to the extreme steric hindrance during synthesis and the hydrophobic nature of the resulting peptides.
Structural Analysis Pipeline (DOT Diagram)
Figure 1: Integrated workflow for the synthesis and structural characterization of sterically hindered
-dimethylated peptides.
Part 3: Detailed Experimental Protocols
Synthesis Protocol: Overcoming Steric Hinderance
Challenge: The gem-dimethyl group creates significant steric bulk, making standard SPPS coupling inefficient.
Protocol:
Resin Selection: Use low-loading resins (0.3–0.4 mmol/g) to prevent aggregation.
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-analogues accelerate activation.
Conditions: Perform double couplings (2 x 2 hours) at elevated temperature (50°C) if using microwave-assisted SPPS.
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (primary amines) to verify completion.
Crystallization of Hydrophobic Peptides
Challenge:
-dimethylated peptides are often highly hydrophobic and reluctant to crystallize from aqueous buffers.
Protocol:
Solvent System: Do not rely solely on water. Prepare drops using Methanol/Water or TFE (Trifluoroethanol)/Water mixtures.
Method: Hanging Drop Vapor Diffusion.
Reservoir: 500
L 30% PEG 400 in buffer.
Drop: 1
L Peptide (10 mg/mL in MeOH) + 1 L Reservoir.
Evaporation Control: These peptides often crystallize via slow evaporation rather than equilibration. If standard diffusion fails, slightly loosen the cover slide seal to allow controlled solvent evaporation over 1-2 weeks.
Cryoprotection: Due to the organic solvent content, many crystals are self-cryoprotected. If not, supplement with 20% Glycerol or PEG 400 before flash-cooling in liquid nitrogen.
Data Analysis & Validation
Trustworthiness Check:
Resolution: Aim for
Å. Small peptides diffract well; poor resolution indicates twinning or disorder.
Twinning:
-dimethyl peptides often crystallize in high-symmetry space groups (e.g., ) but can suffer from pseudo-symmetry. Check L-test statistics in Xtriage (Phenix).
Geometry Validation: Specifically check the
angle. In -dimethyl residues, deviations from staggered conformations () result in massive energy penalties ( kcal/mol). If your refinement shows a of (eclipsed), the model is likely incorrect.
References
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residues.[1][2][3]Biopolymers .[2][4][5][6][7] Link
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry .[7][8][9][10][11][12] Link
Hruby, V. J., et al. (1991). Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics.Journal of Medicinal Chemistry . Link
Gellman, S. H. (1998). Foldamers: a manifesto.Accounts of Chemical Research . Link
Jain, R., & Chauhan, V. S. (1996).[2] Conformational characteristics of peptides containing alpha,beta-dehydroamino acid residues.Biopolymers .[2][4][6][7] Link
Operational Guide: Safe Handling & Disposal of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is a highly specialized, orthogonally protected amino acid used primarily in the synthesis of peptidomimetics. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is a highly specialized, orthogonally protected amino acid used primarily in the synthesis of peptidomimetics. Its structural complexity—specifically the dimethyl substitution at the beta position—introduces steric hindrance that often necessitates higher molar equivalents during coupling reactions. Consequently, laboratories frequently generate higher volumes of unreacted excess of this specific compound compared to standard amino acids.
Effective disposal requires understanding its three critical chemical moieties:
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile.[1][2] Cleavage generates dibenzofulvene (DBF), which can polymerize in waste containers.
Boc (tert-butyloxycarbonyl): Acid-labile.[2] Exposure to strong acids releases isobutylene gas and CO₂, creating a pressure hazard in sealed waste vessels.
Beta,beta-dimethyl Ornithine Core: Hydrophobic and bulky, affecting solubility profiles in aqueous waste streams.
Safety & Hazard Profile (GHS/SDS Analysis)
While this specific derivative is often classified as "Not a Dangerous Substance" under strict transport regulations (IATA), it must be treated as a Chemical Irritant in a research setting.
Hazard Identification
Category
Classification
Operational Implication
Physical State
Combustible Solid
Keep away from open flames and heat sources.
Health Health
Skin/Eye Irritant (Category 2/2A)
Dust causes mechanical and chemical irritation.
Reactivity
Acid/Base Sensitive
DO NOT MIX with strong acids and bases simultaneously in waste streams.
Mandatory PPE (Personal Protective Equipment)[3][6]
Respiratory: N95 mask or localized exhaust ventilation (fume hood) to prevent inhalation of fine dust.
Ocular: Safety glasses with side shields or chemical splash goggles.
Waste Characterization & Segregation Logic
Proper disposal depends entirely on the physical state of the waste. You must distinguish between the Pure Solid (expired/spilled reagent) and Process Waste (reaction mixtures).
The Segregation Imperative
CRITICAL WARNING: Never mix Fmoc-deprotection waste (Basic/Piperidine) with Boc-cleavage/Work-up waste (Acidic/TFA).
* Reasoning: Mixing these streams causes an immediate exothermic neutralization reaction. Furthermore, the acid will cleave the Boc group, releasing isobutylene gas that can pressurize and rupture waste carboys.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired reagent, spill cleanup, or excess weighed powder.
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Label clearly as "Non-Regulated Organic Solid."
Note: Do not label as "Hazardous Waste" (RCRA P/U list) unless your local regulations specifically require it for amino acids, which is rare.
Solvent Exclusion: Do NOT dissolve the solid in solvent just to dispose of it. Keep it solid to minimize waste volume and incineration costs.
Disposal Path: Route to High-Temperature Incineration via your facility's EHS (Environmental Health & Safety) contractor.
Protocol B: Disposal of Liquid Process Waste
Applicability: Filtrates from SPPS (Solid Phase Peptide Synthesis) containing the unreacted amino acid.
Scenario 1: Coupling Mixture (Neutral/Organic)
Composition: Unreacted Fmoc-beta,beta-diMe-L-Orn(Boc)-OH dissolved in DMF (Dimethylformamide) or NMP.
Action: Pour into the "Non-Halogenated Organic Solvent" waste container.
Caution: Ensure this container does not contain strong acids.
Scenario 2: Deprotection Mixture (Basic)
Composition: Piperidine, DMF, and Dibenzofulvene (byproduct).
Action: Pour into "Basic Organic Waste" or "Non-Halogenated Organic" (if pH segregation is not practiced, though highly recommended).
Constraint: Do not fill container >80% to allow for potential off-gassing of the polymerized fulvene byproducts.
Scenario 3: Cleavage Mixture (Acidic)
Composition: TFA (Trifluoroacetic acid), Scavengers, and the cleaved protecting groups.
Action: Pour into "Acidic Organic Waste" or "Halogenated Organic Waste" (due to TFA content).
Pressure Hazard: Leave the cap loosely threaded for 24 hours if possible, or use a vented cap, to allow isobutylene gas (from Boc removal) to escape safely.
Visual Decision Tree (Workflow)
The following diagram illustrates the critical decision points to prevent cross-contamination and safety hazards.
Caption: Operational workflow for segregating Fmoc/Boc amino acid waste based on physical state and solvent compatibility.
Regulatory Compliance (RCRA & EPA)[3][6]
In the United States, this specific amino acid derivative is not listed on the EPA RCRA P-List (Acutely Toxic) or U-List (Toxic) . However, compliance is determined by the final mixture properties:
Characteristic of Ignitability (D001): If the waste contains oxidizers or flammable solvents (Flash point < 60°C).
Characteristic of Corrosivity (D002): If the waste is aqueous and pH < 2 or > 12.5.
Halogenated Solvents (F-List): If mixed with Methylene Chloride (DCM) or used with TFA, it often triggers F002 listing requirements.
Recommendation: Always characterize the waste stream by the solvent first, as the amino acid solute rarely dictates the regulatory code unless it is acutely toxic (which Ornithine derivatives are not).
References
Sigma-Aldrich. (n.d.). Safety Data Sheet: Fmoc-Orn(Boc)-OH. Retrieved from
U.S. Environmental Protection Agency (EPA). (1990). RCRA Waste Classification for Laboratory Standards. Retrieved from
Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Royal Society of Chemistry. Retrieved from
Albericio, F., & Tulla-Puche, J. (2008). The Power of the Fmoc Group in Solid-Phase Peptide Synthesis. Chemical Reviews. Retrieved from